molecular formula C21H18N6O3S B12170065 methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B12170065
M. Wt: 434.5 g/mol
InChI Key: LXSISAUCAWRWGT-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a tetrazole moiety, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the use of click chemistry to introduce the tetrazole ring. The thiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones . The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines .

Scientific Research Applications

Methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring, a tetrazole moiety, and a carboxylate ester. This combination imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H18N6O3S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 5-benzyl-2-[[2-[4-(tetrazol-1-yl)phenyl]acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H18N6O3S/c1-30-20(29)19-17(11-14-5-3-2-4-6-14)31-21(24-19)23-18(28)12-15-7-9-16(10-8-15)27-13-22-25-26-27/h2-10,13H,11-12H2,1H3,(H,23,24,28)

InChI Key

LXSISAUCAWRWGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)N3C=NN=N3)CC4=CC=CC=C4

Origin of Product

United States

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